molecular formula C14H19NO3 B2596976 2-(4-acetylphenoxy)-N,N-diethylacetamide CAS No. 727983-43-9

2-(4-acetylphenoxy)-N,N-diethylacetamide

Cat. No.: B2596976
CAS No.: 727983-43-9
M. Wt: 249.31
InChI Key: HVIBYRYGXOHRIT-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N,N-diethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group attached to a phenoxy moiety, which is further connected to a diethylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N,N-diethylacetamide typically involves the reaction of 4-acetylphenol with N,N-diethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenoxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield 4-acetylbenzoic acid, while reduction may produce 4-hydroxyphenyl derivatives .

Scientific Research Applications

2-(4-acetylphenoxy)-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-acetylphenoxy)propanoic acid
  • 4-(4-acetylphenoxy)butanoic acid
  • N-(p-toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate

Uniqueness

2-(4-acetylphenoxy)-N,N-diethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-(4-acetylphenoxy)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-15(5-2)14(17)10-18-13-8-6-12(7-9-13)11(3)16/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIBYRYGXOHRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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